Cas no 1744-91-8 (9-chloro-3-nitroacridine)

9-Chloro-3-nitroacridine is a heterocyclic compound featuring an acridine core substituted with chloro and nitro functional groups at the 9- and 3-positions, respectively. This structure imparts distinct chemical reactivity, making it valuable in synthetic organic chemistry and pharmaceutical research. The chloro group enhances electrophilic substitution potential, while the nitro group contributes to electron-withdrawing properties, facilitating further derivatization. Its planar aromatic system allows for intercalation, lending utility in biochemical studies. The compound’s purity and stability under controlled conditions ensure consistent performance in applications such as dye synthesis, fluorescence studies, and as a precursor for bioactive molecules. Proper handling is advised due to its potential sensitivity to light and moisture.
9-chloro-3-nitroacridine structure
9-chloro-3-nitroacridine structure
Product Name:9-chloro-3-nitroacridine
CAS No:1744-91-8
MF:C13H7ClN2O2
MW:258.659881830215
CID:858301
Update Time:2025-05-21

9-chloro-3-nitroacridine Chemical and Physical Properties

Names and Identifiers

    • 9-chloro-3-nitroacridine
    • Acridine, 9-chloro-3-nitro-
    • 3-nitro-9-chloroacridine
    • 3-nitro-9-chloro-acridine
    • 6-nitro-9-chloroacridine
    • 9-Chlor-3-nitro-acridin
    • 9-chloro-3-nitro-acridine
    • AC1L2OF1
    • AN-584
    • CTK0H8315
    • NSC278012
    • SBB102076
    • Inchi: 1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H
    • InChI Key: WYSFRKRTNWKBCD-UHFFFAOYSA-N
    • SMILES: C1C2C(=NC3C(C=2Cl)=CC=CC=3)C=C([N+]([O-])=O)C=1

Computed Properties

  • Exact Mass: 258.01971

Experimental Properties

  • PSA: 56.03

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A106876-1g
9-Chloro-3-nitroacridine
1744-91-8 97%
1g
$155.0 2025-02-24

Additional information on 9-chloro-3-nitroacridine

9-Chloro-3-nitroacridine (CAS No. 1744-91-8): Properties, Applications, and Research Insights

9-Chloro-3-nitroacridine (CAS No. 1744-91-8) is a heterocyclic organic compound belonging to the acridine family. This yellow to orange crystalline powder has garnered significant attention in pharmaceutical and materials science research due to its unique structural and functional properties. The compound's molecular formula is C13H7ClN2O2, with a molecular weight of 258.66 g/mol.

The 9-chloro-3-nitroacridine structure features a planar tricyclic aromatic system with chloro and nitro substituents at positions 9 and 3, respectively. These electron-withdrawing groups significantly influence the compound's electronic properties, making it particularly interesting for fluorescence studies and DNA intercalation research. Recent studies have explored its potential as a photosensitizer in photodynamic therapy applications.

In pharmaceutical research, 9-chloro-3-nitroacridine derivatives have shown promise in various biological applications. The compound's ability to intercalate with DNA has led to investigations of its antimicrobial properties and potential as a chemotherapeutic agent. Researchers are particularly interested in modifying its structure to enhance selectivity and reduce toxicity while maintaining biological activity.

The synthesis of 9-chloro-3-nitroacridine typically involves multi-step organic reactions starting from acridine or its precursors. Modern synthetic approaches focus on improving yield and purity while minimizing environmental impact. Recent advancements in green chemistry have led to more sustainable production methods for this compound and its derivatives.

From a materials science perspective, 9-chloro-3-nitroacridine exhibits interesting photophysical properties that make it valuable for organic electronics applications. Its fluorescence characteristics have been studied for potential use in OLED materials and molecular sensors. The compound's stability and electronic properties also make it a candidate for photocatalytic systems.

Analytical characterization of 9-chloro-3-nitroacridine typically involves techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods are crucial for quality control in research and potential industrial applications. Recent developments in analytical chemistry have improved the detection and quantification of this compound in complex matrices.

The safety profile of 9-chloro-3-nitroacridine has been extensively studied in laboratory settings. While not classified as hazardous under normal handling conditions, standard laboratory precautions should be followed when working with this compound. Researchers emphasize the importance of proper personal protective equipment and waste disposal procedures in all experimental work.

Current market trends show growing interest in 9-chloro-3-nitroacridine research chemicals, particularly from academic institutions and pharmaceutical development companies. The compound's versatility as a building block for more complex molecules contributes to its steady demand in the fine chemicals market.

Recent publications have explored novel applications of 9-chloro-3-nitroacridine derivatives in medicinal chemistry. Some studies focus on its potential as a scaffold for kinase inhibitors, while others investigate its use in fluorescence labeling of biomolecules. These diverse applications highlight the compound's importance in contemporary chemical research.

Environmental considerations for 9-chloro-3-nitroacridine include its biodegradability and potential ecological impact. While not classified as environmentally hazardous, proper disposal methods should be followed to prevent accumulation in ecosystems. Researchers are developing more eco-friendly derivatives with maintained functionality but improved environmental profiles.

Storage recommendations for 9-chloro-3-nitroacridine include keeping the compound in a cool, dry place away from light and moisture. Properly sealed containers under inert atmosphere can significantly extend the shelf life of this chemical. These storage conditions are particularly important for maintaining the compound's purity in long-term research projects.

The future outlook for 9-chloro-3-nitroacridine research appears promising, with several ongoing studies exploring its potential in various fields. From drug discovery to advanced materials, this compound continues to offer valuable opportunities for scientific innovation. Its relatively simple structure combined with versatile reactivity makes it an attractive target for further chemical modification and application development.

For researchers working with 9-chloro-3-nitroacridine, access to high-purity material is essential for reproducible results. Several specialty chemical suppliers offer this compound with varying levels of purity, typically ranging from 95% to 99%. The selection of appropriate purity grade depends on the specific application requirements and experimental protocols.

In conclusion, 9-chloro-3-nitroacridine (CAS No. 1744-91-8) represents an important building block in modern chemical research. Its unique properties and versatile applications continue to make it a subject of active investigation across multiple scientific disciplines. As research methodologies advance, we can expect to see new and innovative uses for this compound emerge in the coming years.

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